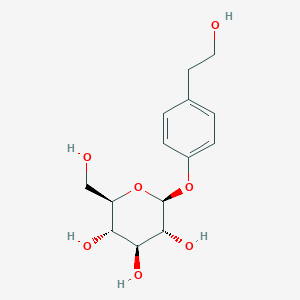

Icariside D2

Descripción

This compound has been reported in Schisandra propinqua, Rhodiola crenulata, and other organisms with data available.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c15-6-5-8-1-3-9(4-2-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDSCNUKKOKOQJ-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318054 | |

| Record name | Icariside D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38954-02-8 | |

| Record name | Icariside D2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38954-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icariside D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Icariside II in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icariside II, a primary bioactive metabolite of Icariin found in the traditional medicinal herb Herba Epimedii, has demonstrated significant anti-cancer activity across a spectrum of human cancer cell lines. This technical guide synthesizes the current understanding of the molecular mechanisms through which Icariside II exerts its cytotoxic and cytostatic effects on cancer cells. The core mechanisms involve the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at the G0/G1 and G2/M phases, and the modulation of multiple critical signaling pathways, including STAT3, PI3K/AKT/mTOR, and MAPK/ERK. This document provides a comprehensive overview of the quantitative data supporting these mechanisms, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Note on Nomenclature: The initial topic specified "Icariside D2." However, the vast body of scientific literature focuses on the anti-cancer properties of "Icariside II." this compound is a distinct, less-studied compound. Therefore, this guide will focus on the extensive research available for Icariside II.

Data Presentation: Quantitative Effects of Icariside II on Cancer Cells

The anti-proliferative efficacy of Icariside II is demonstrated by its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. Furthermore, its pro-apoptotic and cell cycle-arresting effects are quantified by changes in specific protein markers and cell population distributions.

Table 1: IC50 Values of Icariside II in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |

| Osteosarcoma | U2OS | 14.44 | 24 | [1] |

| 11.02 | 48 | [1] | ||

| 7.37 | 72 | [1] | ||

| Melanoma | A375 | Not specified (viability reduced to 77% at 25 µM and 21% at 100 µM) | Not specified | [2] |

| Prostate Cancer | DU145 | Not specified (dose- and time-dependent suppression) | Not specified | [3] |

| Gastric Cancer | AGS, MGC803 | Not specified (inhibited proliferative activity) | Not specified | [4] |

Table 2: Quantitative Effects of Icariside II on Apoptosis-Related Proteins

| Cancer Cell Line | Protein | Effect | Quantitative Change | Citation |

| Pancreatic Cancer | Not specified | Bax/Bcl-2 ratio | Increased (concentration- and time-dependent) | [5] |

| Human Liver Cancer | Bcl-2 | Expression | Decreased | [5] |

| Human Liver Cancer | Cleaved Caspase-3, -8, -9, -7, PARP, Bax | Expression | Increased (concentration- and time-dependent) | [5] |

| Osteosarcoma (U2OS) | Bax | Expression | Upregulated | [1] |

| Osteosarcoma (U2OS) | Bcl-2 | Expression | Downregulated | [1] |

| Osteosarcoma (U2OS) | Cleaved Caspase-3, -7, -9, PARP | Expression | Activated | [1] |

Table 3: Quantitative Effects of Icariside II on Cell Cycle Distribution

| Cancer Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |

| Prostate Cancer (DU145) | Control | Not specified | Not specified | Not specified | [3] |

| 40 µM Icariside II | 45.7 - 80 | Significantly reduced | Decreased | [3][5] | |

| Cervical Cancer | Icariside II | Significant accumulation | Decreased | Decreased | [5] |

Core Mechanisms of Action

Icariside II's anti-cancer activity is multifaceted, primarily driven by the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest). These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

Icariside II triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Icariside II treatment leads to an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability.[5] This results in the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[1] Cytochrome c activates the caspase cascade, leading to the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately resulting in PARP cleavage and apoptosis.[1][5]

-

Extrinsic Pathway: In some cancer cells, such as MCF-7 breast cancer cells, Icariside II has been shown to upregulate the expression of Fas and FADD, key components of the death receptor pathway.[1] This leads to the activation of caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[1]

Cell Cycle Arrest

Icariside II effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.

-

G0/G1 Phase Arrest: In prostate and cervical cancer cells, Icariside II treatment leads to a significant accumulation of cells in the G0/G1 phase.[3][5] This is achieved by downregulating the expression of key G1/S transition proteins such as cyclin E and cyclin-dependent kinase 2 (CDK2).[5]

-

G2/M Phase Arrest: In human melanoma and osteosarcoma cells, Icariside II induces G2/M phase arrest.[1][2] This is associated with the decreased expression of the Cyclin B1/CDK1 complex.[2] The effects on the cell cycle are often mediated by the tumor suppressor protein p53 and its downstream activator p21.[5]

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle-arresting effects of Icariside II are a consequence of its ability to modulate multiple signaling pathways that are frequently dysregulated in cancer.

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer, promoting cell survival and proliferation. Icariside II has been shown to inhibit the phosphorylation of STAT3 in a dose-dependent manner in human melanoma cells.[1] This leads to the reduced expression of downstream STAT3 target genes, such as the anti-apoptotic protein survivin.[1]

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Icariside II has been found to suppress this pathway in several cancer types. In prostate cancer cells, Icariside II treatment leads to a reduction in the phosphorylation of Akt and the downstream effector mTOR.[3] This inhibition is associated with the induction of autophagy, a cellular self-degradation process that can promote cell death in some contexts.[3]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that promotes cancer cell proliferation and survival. Icariside II has been reported to suppress the activation of ERK in a dose- and time-dependent manner in melanoma cells.[1] This effect may be linked to the inhibition of upstream signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Icariside II's mechanism of action.

Cell Viability Assay (MTT/WST-8 Assay)

-

Objective: To determine the cytotoxic effect of Icariside II on cancer cells and to calculate the IC50 value.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Icariside II (e.g., 0, 5, 10, 20, 40, 80, 100 µM) for different time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT (5 mg/mL) or WST-8 solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.[1][2]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after Icariside II treatment.

-

Methodology:

-

Seed cells in 6-well plates and treat with Icariside II at the desired concentrations for the specified time.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the cell populations: Annexin V-negative/PI-negative (viable cells), Annexin V-positive/PI-negative (early apoptotic cells), and Annexin V-positive/PI-positive (late apoptotic/necrotic cells).[6]

-

Cell Cycle Analysis (Propidium Iodide Staining with Flow Cytometry)

-

Objective: To determine the effect of Icariside II on cell cycle distribution.

-

Methodology:

-

Culture cells in 6-well plates and treat with Icariside II.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[3]

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

-

Methodology:

-

Treat cells with Icariside II, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-STAT3, p-Akt, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.[7]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Icariside II and the general workflows for the experimental protocols described.

Signaling Pathways

Caption: Icariside II's multi-target mechanism of action in cancer cells.

Experimental Workflows

Caption: Standard experimental workflows for studying Icariside II's effects.

Conclusion and Future Directions

Icariside II presents a compelling profile as a potential anti-cancer therapeutic agent due to its ability to simultaneously target multiple dysregulated pathways in cancer cells. Its pro-apoptotic and cell cycle-arresting properties are well-documented across a range of cancer types. The convergence of its effects on key signaling nodes like STAT3, Akt, and ERK underscores its potential for broad-spectrum activity.

Future research should focus on several key areas:

-

In Vivo Efficacy and Pharmacokinetics: While some in vivo studies exist, more comprehensive investigations into the efficacy, safety, and pharmacokinetic profile of Icariside II in various animal models are warranted.

-

Combination Therapies: Exploring the synergistic effects of Icariside II with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity.

-

Identification of Novel Targets: Unbiased screening approaches could help to identify additional molecular targets of Icariside II, further elucidating its mechanism of action and potentially revealing novel therapeutic vulnerabilities in cancer.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of Icariside II into tangible benefits for cancer patients.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the anti-cancer potential of Icariside II. The detailed data, protocols, and pathway diagrams presented herein are intended to facilitate the design of future studies and accelerate the development of this promising natural compound as a novel cancer therapy.

References

- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icariside II inhibits gastric cancer progression by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Icariside D2 Signaling Pathways in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside D2, a flavonol glycoside from the plant genus Epimedium, has garnered significant attention in oncological research for its pro-apoptotic effects across a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which this compound induces programmed cell death. The information presented herein is intended to support further research and drug development efforts targeting apoptosis in cancer.

Core Signaling Pathways Modulated by this compound in Apoptosis

This compound exerts its pro-apoptotic effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. Its multi-targeted approach makes it a compound of interest for overcoming resistance to therapies that target single pathways.[1][2][3] The primary signaling cascades affected by this compound include the PI3K/Akt, MAPK/ERK, STAT3, and NF-κB pathways, often initiated by an increase in reactive oxygen species (ROS) and leading to the activation of both intrinsic and extrinsic apoptotic pathways.

Reactive Oxygen Species (ROS) and Mitochondrial (Intrinsic) Pathway of Apoptosis

A primary mechanism of this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[1][4] Elevated intracellular ROS levels create oxidative stress, which in turn can damage cellular components, including mitochondria.[4] This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][5][6][7]

Released cytochrome c associates with Apaf-1, leading to the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1][5] Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the degradation of key cellular proteins, culminating in apoptosis.[1][5]

This compound also modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway.[4][5] It has been shown to upregulate the expression of pro-apoptotic Bax and downregulate the expression of anti-apoptotic Bcl-2, further promoting the release of cytochrome c.[4][5]

Extrinsic Pathway of Apoptosis

In addition to the mitochondrial pathway, this compound can also activate the extrinsic, or death receptor-mediated, pathway of apoptosis. In human breast cancer MCF-7 cells, this compound has been shown to increase the expression of Fas and Fas-associated death domain (FADD).[7] This leads to the activation of the initiator caspase-8, which can then directly activate caspase-3, thereby executing the apoptotic program.[1][7]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been demonstrated to inhibit this pathway, thereby promoting apoptosis.[1] It achieves this by reducing the phosphorylation, and thus the activation, of key components of this pathway, including PI3K and Akt.[1][8] In some cancer cells, this compound has also been found to induce the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1] The inhibition of Akt leads to the reduced expression of downstream anti-apoptotic and pro-survival genes.[1]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation and survival. This compound has been shown to suppress the activation of ERK in a dose- and time-dependent manner in melanoma and epidermoid carcinoma cells.[1] This inhibition of ERK activation contributes to the anti-proliferative and pro-apoptotic effects of this compound.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. This compound has been found to inhibit the activation of STAT3 by decreasing its phosphorylation.[1][9] This leads to the reduced expression of downstream STAT3 target genes, such as the anti-apoptotic protein survivin.[1][9]

NF-κB Signaling Pathway

The transcription factor NF-κB plays a key role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to resistance to apoptosis. This compound has been reported to inhibit the NF-κB signaling pathway.[1] By preventing the translocation of NF-κB into the nucleus, this compound can suppress the expression of NF-κB target genes that promote cell survival, thereby sensitizing cancer cells to apoptosis.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are dose- and time-dependent. The following table summarizes the observed effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| A375 | Melanoma | 0-100 | Dose-dependent inhibition of proliferation.[10] | [10] |

| A375 | Melanoma | Not Specified | Increased apoptotic cells from 5.6% to 26.3%.[10] | [10] |

| PC-3 | Prostate Cancer | ~20 (IC50) | Cytotoxicity.[6] | [6] |

| PC-3 | Prostate Cancer | 20 and 40 | Increased sub-G1 apoptotic population.[6] | [6] |

| U937 | Acute Myeloid Leukemia | Not Specified | Dose- and time-dependent growth inhibition.[9] | [9] |

| U937 | Acute Myeloid Leukemia | Not Specified | Increased sub-G1 population to 10.14% from 1.1% at 24h.[9] | [9] |

| DU145 | Prostate Cancer | Not Specified | Dose- and time-dependent suppression of proliferation.[11] | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to elucidate the pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight.[12]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well.[12]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12] Read the absorbance at 570-590 nm using a microplate reader.[12]

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[13][14]

-

Cell Culture and Treatment: Seed cells and treat with this compound as for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[14]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and activation of proteins involved in the apoptotic signaling pathways.[15][16][17]

-

Protein Extraction: Treat cells with this compound for the desired times, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through a multi-pronged attack on key survival signaling pathways. Its ability to generate ROS and modulate the PI3K/Akt, MAPK/ERK, STAT3, and NF-κB pathways highlights its potential as a lead compound for the development of novel anticancer therapies. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to further investigate and harness the therapeutic potential of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.[3]

References

- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]

- 3. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species induced by icaritin promote DNA strand breaks and apoptosis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2/prostaglandin E2 pathway mediates icariside II induced apoptosis in human PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by Icariside II through extrinsic and intrinsic signaling pathways in human breast cancer MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Icariside II Induces Apoptosis in U937 Acute Myeloid Leukemia Cells: Role of Inactivation of STAT3-Related Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Icariside II induces apoptosis of melanoma cells through the downregulation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Impact of Icariside II on Human Prostate Cancer Cell Proliferation, Mobility, and Autophagy via PI3K-AKT-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Icariside D2: A Technical Guide on its Anti-inflammatory Effects and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside D2, a flavonoid glycoside derived from plants of the Epimedium genus, has garnered significant attention for its potent anti-inflammatory properties. This document provides a comprehensive overview of the current research on this compound's anti-inflammatory effects, its mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a technical guide for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Research has consistently demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to intervene at multiple points in this pathway. Studies have indicated that it can inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][2] This inhibitory action effectively halts the downstream cascade, leading to a reduction in the production of inflammatory mediators.

MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38 MAPK, is another critical regulator of inflammation.[3] this compound has been found to suppress the phosphorylation of these key kinases, thereby impeding the downstream signaling that leads to the production of inflammatory cytokines and enzymes.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent efficacy of this compound in mitigating inflammatory responses.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Target Mediator | % Inhibition / Effect | Reference |

| Rat primary astrocytes | LPS (1 µg/mL) | 5, 10, 20 | TNF-α production | Dose-dependent decrease | [2] |

| Rat primary astrocytes | LPS (1 µg/mL) | 5, 10, 20 | IL-1β production | Dose-dependent decrease | [2] |

| Rat primary astrocytes | LPS (1 µg/mL) | 5, 10, 20 | NO production | Dose-dependent decrease | [2] |

| Rat primary astrocytes | LPS (1 µg/mL) | 5, 10, 20 | iNOS expression | Dose-dependent decrease | [2] |

| Rat primary astrocytes | LPS (1 µg/mL) | 5, 10, 20 | COX-2 expression | Dose-dependent decrease | [2] |

| HepG2 cells | Palmitic Acid (300 µM) | 5, 10, 20 | Promoted cell viability | Concentration-dependent | [5][6] |

| MIN6 cells | Palmitic Acid (300 µM) | 5, 10, 20 | Promoted cell viability | Concentration-dependent | [5][6] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | This compound Dosage (mg/kg) | Outcome Measure | Effect | Reference |

| db/db mice | Type 2 Diabetes | 10, 20, 40 | Serum TNF-α | Dose-dependent reduction | [5][6] |

| db/db mice | Type 2 Diabetes | 10, 20, 40 | Serum IL-1β | Dose-dependent reduction | [5][6] |

| db/db mice | Type 2 Diabetes | 10, 20, 40 | Serum IL-6 | Dose-dependent reduction | [5][6] |

| Rats | LPS (intracerebroventricular) | 3, 10 | IL-1β expression | Significantly reversed | [1] |

| Rats | LPS (intracerebroventricular) | 3, 10 | TNF-α expression | Significantly reversed | [1] |

| Rats | LPS (intracerebroventricular) | 3, 10 | COX-2 expression | Significantly reversed | [1] |

| Rats | Aβ₂₅₋₃₅ injection | 20 | TNF-α mRNA expression | Inhibited overexpression | [7] |

| Rats | Aβ₂₅₋₃₅ injection | 20 | IL-1β mRNA expression | Inhibited overexpression | [7] |

| Rats | Aβ₂₅₋₃₅ injection | 20 | COX-2 mRNA expression | Inhibited overexpression | [7] |

| Rats | Aβ₂₅₋₃₅ injection | 20 | iNOS mRNA expression | Inhibited overexpression | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the study of this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Assay in Rat Astrocytes

-

Cell Culture : Primary astrocytes were isolated from the cerebral cortices of neonatal Sprague-Dawley rats and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[2]

-

Treatment : Astrocytes were pretreated with this compound (5, 10, and 20 µM) for 1 hour.[2]

-

Inflammatory Stimulation : Inflammation was induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[2]

-

Analysis of Inflammatory Mediators :

-

ELISA : The concentrations of TNF-α and IL-1β in the culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2][8]

-

Griess Reaction : Nitric oxide (NO) production was determined by measuring the accumulation of nitrite in the culture medium using the Griess reagent.[2]

-

Western Blot : The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates were analyzed by Western blotting.[2]

-

In Vivo Neuroinflammation Model in Rats

-

Animals : Adult male Sprague-Dawley rats were used for the study.

-

Drug Administration : this compound was administered prophylactically for 7 days prior to the induction of inflammation.[1]

-

Induction of Neuroinflammation : Neuroinflammation was induced by a single intracerebroventricular (ICV) injection of LPS.[1]

-

Grouping : The rats were randomly divided into several groups: a sham group, a sham group treated with a high dose of this compound, an LPS group, and LPS groups treated with low and high doses of this compound.[1]

-

Tissue Collection and Analysis : After a specified period, the animals were euthanized, and brain tissues were collected for analysis.

-

Western Blot : The expression levels of inflammatory proteins such as IL-1β, TNF-α, and COX-2, as well as proteins involved in the TLR4/MyD88/NF-κB pathway, were determined by Western blotting.[1]

-

Immunohistochemistry : The activation of microglia and astrocytes was assessed by immunohistochemical staining for Iba-1 and GFAP, respectively.

-

Conclusion and Future Directions

The collective evidence strongly supports the potential of this compound as a potent anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for its observed effects on a wide range of inflammatory mediators. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in a dose-dependent manner.

For future research, it will be crucial to further investigate the pharmacokinetic and pharmacodynamic properties of this compound to optimize its therapeutic application. Clinical trials are a necessary next step to validate these preclinical findings in human subjects. Furthermore, exploring the potential synergistic effects of this compound with other anti-inflammatory agents could open new avenues for the treatment of complex inflammatory diseases. The detailed experimental protocols provided herein should facilitate the continued investigation and development of this promising natural compound.

References

- 1. Icariside II attenuates lipopolysaccharide-induced neuroinflammation through inhibiting TLR4/MyD88/NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jonln.com [jonln.com]

- 3. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Icariside II: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of Icariside II (ICS II), a key active flavonoid derived from Epimedium brevicornum. Icariside II has demonstrated significant therapeutic potential across a range of neurodegenerative disease models, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This document synthesizes key findings on its mechanisms of action, presents quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanisms of Neuroprotection

Icariside II exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis. It modulates several critical signaling pathways that are dysregulated in neurodegenerative conditions.

-

Anti-Inflammatory Action : Icariside II suppresses the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. It has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as inflammatory enzymes like COX-2 and iNOS.[1] This action is partly mediated through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[2]

-

Antioxidant Defense : A primary mechanism of ICS II is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] By binding to Keap1, ICS II promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), SOD, and GSH-Px.[4] This enhances the cellular defense against reactive oxygen species (ROS), reduces lipid peroxidation, and mitigates oxidative damage.[4]

-

Anti-Apoptotic Effects : The compound protects neurons from programmed cell death by modulating the Bcl-2 family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax, thereby reducing the Bax/Bcl-2 ratio and inhibiting the activation of caspase-3.[1][5]

-

Mitochondrial Protection : In models of Parkinson's disease, Icariside II has been shown to restore mitochondrial function. It mitigates mitochondrial membrane potential loss, reduces mitochondrial ROS production, and preserves ATP levels and complex I activity.[6]

-

Modulation of Neurotrophic Signaling : Icariside II enhances neuronal survival and plasticity by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine Receptor Kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[7][8]

-

Inhibition of Phosphodiesterase 5 (PDE5) : As a PDE5 inhibitor, Icariside II can increase cyclic guanosine monophosphate (cGMP) levels, which is involved in signaling pathways that support neuronal health and cognitive function.[5][9][10]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative results from key preclinical studies, demonstrating the efficacy of Icariside II in various models of neurological disorders.

Table 1: Effects of Icariside II in Alzheimer's Disease (AD) Models

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Cognitive Function | Aβ₂₅₋₃₅-induced rats | 20 mg/kg ICS II | Markedly ameliorated cognitive deficits | [1] |

| Neuronal Loss | Aβ₂₅₋₃₅-induced rats | 20 mg/kg ICS II | Significantly reduced the number of pyknotic and shrunken neurons in the CA1 region | [1] |

| Apoptosis | Aβ₂₅₋₃₅-induced rats | 20 mg/kg ICS II | Significantly decreased the number of TUNEL-positive neurons in the CA1 region (P < 0.01 vs. Aβ alone) | [1] |

| Aβ Levels | Aβ₂₅₋₃₅-induced rats | 20 mg/kg ICS II | Reduced the content of Aβ₁₋₄₀ in the hippocampus | [1] |

| Inflammatory Proteins | Aβ₂₅₋₃₅-induced rats | 20 mg/kg ICS II | Significantly inhibited protein expression of TNF-α, IL-1β, COX-2, and iNOS (P < 0.05 or P < 0.01 vs. Aβ alone) | [1] |

| Apoptotic Proteins | Aβ₂₅₋₃₅-induced rats | 20 mg/kg ICS II | Attenuated the Aβ-induced increase in Bax/Bcl-2 ratio and caspase-3 activation | [1] |

| APP Processing | APP/PS1 Transgenic Mice | ICS II (chronic) | Down-regulated APP and BACE1 expression; Up-regulated ADAM10 expression |[10] |

Table 2: Effects of Icariside II in Parkinson's Disease (PD) Models

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Cell Viability | MPP⁺-induced SK-N-SH cells | 12.5, 25, 50 µM ICS II | Significantly increased cell viability in a dose-dependent manner (P < 0.01, P < 0.001 vs. MPP⁺) | [6] |

| Cytotoxicity (LDH) | MPP⁺-induced SK-N-SH cells | 12.5, 25, 50 µM ICS II | Significantly decreased LDH release in a dose-dependent manner (P < 0.01, P < 0.001 vs. MPP⁺) | [6] |

| DNA Damage (γ-H2AX) | MPP⁺-induced SK-N-SH cells | 25, 50 µM ICS II | Significantly reversed the MPP⁺-induced increase in γ-H2AX protein expression (P < 0.001 vs. MPP⁺) | [6] |

| Mitochondrial Function | MPP⁺-induced SK-N-SH cells | 12.5, 25, 50 µM ICS II | Restored mitochondrial membrane potential, increased ATP levels, and improved Complex I activity | [6] |

| HDAC2 Expression | MPP⁺-induced SK-N-SH cells | 12.5, 25, 50 µM ICS II | Significantly reduced HDAC2 protein expression in a dose-dependent manner (P < 0.001 vs. MPP⁺) | [6] |

| Ferroptosis | MPP⁺-induced SK-N-SH cells | ICS II | Reduced ferroptosis; effect was partially abolished by Nrf2 inhibitor ML385 |[11] |

Table 3: Effects of Icariside II in Ischemic Stroke Models

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Neurological Score | MCAO model rats | 10, 20 mg/kg ICS II | Significantly decreased neurological severity score (P < 0.05 vs. model) | [4] |

| Infarct Volume | MCAO model rats | 10, 30 mg/kg ICS II | Markedly decreased infarct volume | [2] |

| Cerebral Water Content | MCAO model rats | 10, 20 mg/kg ICS II | Significantly decreased cerebral water content (P < 0.05 vs. model) | [4] |

| ROS Content | MCAO model rats | 10, 20 mg/kg ICS II | Significantly decreased ROS content in brain tissue (P < 0.05 vs. model) | [4] |

| Oxidative Stress Markers | MCAO model rats | 5, 10, 20 mg/kg ICS II | Significantly decreased MDA levels; Significantly increased SOD, GSH-Px, and catalase levels (P < 0.05 vs. model) | [4] |

| Nrf2/HO-1 Pathway | MCAO model rats | 5, 10, 20 mg/kg ICS II | Significantly increased Nrf2 and HO-1 protein levels in brain tissue (P < 0.5 vs. model) | [4] |

| NF-κB Pathway | MCAO model rats | 10, 30 mg/kg ICS II | Inhibited IκB-α degradation and NF-κB activation |[2] |

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways modulated by Icariside II and a general experimental workflow for its investigation.

References

- 1. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icariside II protects against cerebral ischemia-reperfusion injury in rats via nuclear factor-κB inhibition and peroxisome proliferator-activated receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Effects of icariside II on brain tissue oxidative stress and Nrf2/HO-1 expression in rats with cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Icariside II protects dopaminergic neurons from 1‑methyl‑4‑phenylpyridinium‑induced neurotoxicity by downregulating HDAC2 to restore mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariside II Ameliorates Cognitive Impairments Induced by Chronic Cerebral Hypoperfusion by Inhibiting the Amyloidogenic Pathway: Involvement of BDNF/TrkB/CREB Signaling and Up-Regulation of PPARα and PPARγ in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchers.mq.edu.au [researchers.mq.edu.au]

- 9. Icariside II, a phosphodiesterase 5 inhibitor, attenuates cerebral ischaemia/reperfusion injury by inhibiting glycogen synthase kinase‐3β‐mediated activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Icariside II Effectively Reduces Spatial Learning and Memory Impairments in Alzheimer’s Disease Model Mice Targeting Beta-Amyloid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Icariside II suppresses ferroptosis to protect against MPP+-Induced Parkinson's disease through Keap1/Nrf2/GPX4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Icariside D2 from Annona glabra: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the isolation and purification of Icariside D2, a phenylpropanoid glycoside, from the fruit of Annona glabra. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic effects on cancer cell lines.[1][2][3] This document outlines detailed experimental protocols, from the initial extraction to the final purification stages, designed for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data and includes visualizations of the experimental workflow and the relevant biological signaling pathway to facilitate a deeper understanding of the process and the compound's mechanism of action.

Introduction

Annona glabra, commonly known as the pond apple, is a tropical tree belonging to the Annonaceae family.[4] Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, including alkaloids, acetogenins, and various glycosides.[1][2] Among these, this compound has been identified as a compound of interest, demonstrating significant cytotoxic activity against human leukemia (HL-60) cells.[1][2][3] Notably, this activity is accompanied by the induction of apoptosis and a decrease in the phosphorylation of AKT, a key protein in cell survival signaling pathways.[1][2][3] This guide provides a detailed methodology for the isolation and purification of this compound from Annona glabra fruit, offering a foundation for further research into its pharmacological potential.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₇ |

| Molecular Weight | 300.30 g/mol |

| Appearance | Solid Powder |

| Purity | ≥98% (commercially available standard) |

| CAS Number | 38954-02-8 |

Experimental Protocols: Isolation and Purification of this compound

The following protocols are based on established methodologies for the isolation of glycosides from plant materials and specific details reported for Annona glabra.[3]

Plant Material Collection and Preparation

-

Collection: Mature fruits of Annona glabra are collected.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Preparation: The fruits are washed, air-dried in the shade, and then ground into a coarse powder.

Extraction

-

Solvent Extraction: The powdered fruit material (e.g., 4.0 kg) is extracted with methanol (MeOH; 3 x 5 L) at 50°C with sonication for 1 hour for each extraction.[3]

-

Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 300.0 g).[3]

Solvent Partitioning

-

Suspension: The crude methanol extract is suspended in distilled water (e.g., 2.0 L).[3]

-

Sequential Partitioning: The aqueous suspension is then successively partitioned with solvents of increasing polarity to separate compounds based on their solubility.[3] This is typically performed in a separatory funnel.

-

n-Hexane: Partitioning with n-hexane removes nonpolar compounds like fats and waxes.

-

Chloroform (CHCl₃): The aqueous layer is then partitioned with chloroform. This compound is expected to be present in this fraction.[3]

-

Ethyl Acetate (EtOAc): Subsequent partitioning with ethyl acetate can isolate compounds of intermediate polarity.[3]

-

-

Fraction Collection: Each solvent layer is collected, and the solvent is evaporated in vacuo to yield the respective fractions (n-hexane, chloroform, ethyl acetate, and the remaining aqueous fraction).[3]

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The chloroform fraction (AG2) is subjected to silica gel column chromatography.[3]

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100:1 to 1:1, v/v) is used to elute the compounds.[3]

-

Fraction Collection: Fractions of a specific volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing similar compound profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with this compound from the silica gel column are further purified using preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is a common choice for separating phenylpropanoid glycosides.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm) is used to monitor the elution of compounds.

-

Isolation: The peak corresponding to this compound is collected.

-

Structure Elucidation and Purity Assessment

The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques:

| Technique | Purpose |

| ¹H-NMR and ¹³C-NMR | To determine the chemical structure and confirm the identity of the compound by comparing the data with literature values. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, further confirming the structure. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant cytotoxic activity against the HL-60 human leukemia cell line, with an IC₅₀ value of 9.0 ± 1.0 µM.[1][2][3] Importantly, it does not show significant cytotoxicity against normal cell lines like Hel-299.[1] The mechanism of its anticancer effect involves the induction of apoptosis. This is mediated, at least in part, by the downregulation of the PI3K/AKT signaling pathway.[1][2][3] Specifically, this compound decreases the phosphorylation of AKT, a serine/threonine kinase that plays a crucial role in promoting cell survival and inhibiting apoptosis.[1][2]

Conclusion

This technical guide provides a detailed framework for the successful isolation and purification of this compound from Annona glabra. The outlined protocols, from extraction to chromatographic separation, offer a robust starting point for researchers. The elucidation of its biological activity, particularly its pro-apoptotic effects through the inhibition of the AKT signaling pathway, underscores the therapeutic potential of this natural compound. Further investigation into the precise molecular targets of this compound and its efficacy in preclinical models is warranted to fully explore its promise as a potential anticancer agent.

References

Exploring the Anti-HIV Potential of Flavonoids: A Technical Guide

Disclaimer: As of November 2025, there is a notable absence of scientific literature directly investigating the anti-HIV potential of Icariside II. This guide, therefore, explores the broader anti-HIV activity of flavonoids, the chemical class to which Icariside II belongs. The mechanisms, data, and protocols presented are based on studies of other flavonoids and serve as a technical framework for potential future investigations into Icariside II.

Flavonoids, a diverse group of plant-derived polyphenolic compounds, have garnered significant attention in antiviral research due to their multifaceted biological activities.[1] Several studies have demonstrated the potential of various flavonoids to inhibit different stages of the HIV-1 life cycle, making them a promising area of investigation for novel anti-HIV therapeutics.[2][3]

Quantitative Data on Anti-HIV Activity of Select Flavonoids

The following table summarizes the in vitro anti-HIV-1 activity of several well-studied flavonoids. These values, including the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀), provide a quantitative measure of their antiviral potency and safety profile. It is important to note that these values can vary depending on the specific HIV-1 strain, cell line, and experimental conditions used.

| Flavonoid | Assay Type | HIV-1 Strain | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| Quercetin | p24 antigen | HIV-1 IIIB | PBMCs | - | 29.76 - 88.98 | >100 | - | [4] |

| MAGI Assay | HIV-1 IIIB | PBMCs | - | - | - | - | [1] | |

| Luteolin | Luciferase Reporter | HIV-1 | TZM-bl | - | <10 | >10 | >1 | [5] |

| Myricetin | p24 antigen | HIV-1 BaL | TZM-bl | - | <22.91 | >804 | >35 | [6][7] |

| RT Inhibition | - | - | - | 49% inhibition at 100 µM | - | - | [6] | |

| Herbacitrin | p24 antigen | HIV-1 | MT-4 | - | <21.5 | 27.8 | >1.3 | [4] |

| Integrase Inhibition | - | - | - | 2.15 | - | - | [4] | |

| RT Inhibition | - | - | - | 21.5 | - | - | [4] | |

| Baicalein | H1N1 Inhibition | - | - | - | 7.5 | - | - | [2] |

Potential Anti-HIV Mechanisms of Flavonoids and Relevant Signaling Pathways

Flavonoids have been shown to interfere with multiple steps in the HIV-1 replication cycle. The diagram below illustrates the primary targets within the host cell and the virus that flavonoids are known to inhibit.

Caption: Potential targets of flavonoids in the HIV-1 life cycle.

Flavonoids may exert their anti-HIV effects through various mechanisms:

-

Inhibition of Viral Entry: Some flavonoids can block the initial stages of HIV-1 infection by interfering with the binding of the viral envelope protein gp120 to the host cell's CD4 receptor and CCR5 or CXCR4 co-receptors.[3][7]

-

Inhibition of Reverse Transcriptase (RT): Several flavonoids have been identified as inhibitors of HIV-1 RT, a crucial enzyme that converts the viral RNA genome into DNA.[2][6]

-

Inhibition of Integrase (IN): Flavonoids can inhibit HIV-1 integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome.[4][8] This is a key step in establishing a persistent infection.

-

Inhibition of Protease (PR): The HIV-1 protease is essential for the maturation of new viral particles. Some flavonoids have been shown to inhibit this enzyme, leading to the production of non-infectious virions.[9]

-

Modulation of Host Cell Factors: Flavonoids can also modulate host cell signaling pathways, such as the NF-κB and p38 MAPK pathways, which can impact HIV-1 replication and the inflammatory response.[1]

Experimental Protocols for Assessing Anti-HIV Activity

The following are detailed methodologies for key experiments commonly used to evaluate the anti-HIV potential of compounds like flavonoids.

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.[1]

-

Infection: Stimulated PBMCs are infected with a known titer of an HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or a clinical isolate.

-

Treatment: Following infection, the cells are washed and cultured in the presence of varying concentrations of the test compound (e.g., a flavonoid). A known anti-HIV drug, such as azidothymidine (AZT), is used as a positive control.

-

Sample Collection: Culture supernatants are collected at specific time points (e.g., day 3, 5, and 7 post-infection).

-

ELISA: The concentration of p24 antigen in the supernatants is determined using a commercially available p24 antigen ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated cultures to those in untreated (vehicle control) cultures. The EC₅₀ value is then determined from the dose-response curve.

This is a high-throughput screening assay that uses a genetically engineered cell line (e.g., TZM-bl) containing an HIV-1 LTR-driven luciferase reporter gene.[5][10]

-

Cell Line: TZM-bl cells, which express CD4, CXCR4, and CCR5, are seeded in 96-well plates.

-

Infection and Treatment: Cells are infected with an HIV-1 strain in the presence of various concentrations of the test compound.

-

Luciferase Measurement: After a set incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: A reduction in luciferase activity in the presence of the compound indicates inhibition of viral entry and replication. The IC₅₀ value is calculated from the dose-response curve.

This is a cell-free enzymatic assay to directly measure the inhibitory effect of a compound on the activity of HIV-1 RT.

-

Enzyme and Substrate: Recombinant HIV-1 RT is incubated with a template-primer (e.g., poly(rA)-oligo(dT)) and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP).

-

Inhibition: The reaction is carried out in the presence of different concentrations of the test compound.

-

Measurement: The incorporation of the labeled dNTP into the newly synthesized DNA is measured, typically by scintillation counting after precipitation of the DNA.

-

Data Analysis: The percentage of RT inhibition is calculated, and the IC₅₀ value is determined.

This cell-free assay assesses the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.

-

Enzyme and DNA Substrates: Recombinant HIV-1 integrase is incubated with a donor DNA (representing the viral DNA) and a target DNA (representing the host DNA).

-

Inhibition: The reaction is performed in the presence of varying concentrations of the test compound.

-

Detection: The integration of the donor DNA into the target DNA is detected, often using an ELISA-based method that captures the integrated product.

-

Data Analysis: The IC₅₀ for integrase inhibition is determined from the dose-response curve.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflows for screening and characterizing potential anti-HIV compounds.

References

- 1. thescipub.com [thescipub.com]

- 2. mdpi.com [mdpi.com]

- 3. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonol 7-O-Glucoside Herbacitrin Inhibits HIV-1 Replication through Simultaneous Integrase and Reverse Transcriptase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-HIV-1 activity of flavonoid myricetin on HIV-1 infection in a dual-chamber in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-HIV-1 Activity of Flavonoid Myricetin on HIV-1 Infection in a Dual-Chamber In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of a flavonoid library for inhibition of interaction of HIV-1 integrase with human LEDGF/p75 towards a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Flavonoids from Scutellaria barbata D. Don as Inhibitors of HIV-1 and Cathepsin L Proteases and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Icariside Derivatives on AKT Phosphorylation in HL-60 Cells: A Technical Overview

Introduction to Icariside II and the PI3K/AKT Pathway

Icariside II is a flavonoid glycoside derived from plants of the Epimedium genus, which have a long history in traditional medicine.[1] In recent years, Icariside II has garnered significant attention for its anti-cancer properties, including the induction of apoptosis (programmed cell death) and inhibition of proliferation in various cancer cell lines.[2]

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many types of cancer, leading to uncontrolled cell growth and resistance to apoptosis.[3][4] Consequently, the PI3K/AKT pathway is a prime target for the development of novel anti-cancer therapies.

Icariside II's Effect on AKT Phosphorylation

While direct studies on HL-60 cells are limited, research in other cancer cell lines, such as prostate and cervical cancer, has demonstrated that Icariside II can inhibit the PI3K/AKT signaling pathway.[5][6] This inhibition is typically observed as a reduction in the phosphorylation of AKT at key residues, such as Serine 473 (p-AKT Ser473), which is a hallmark of AKT activation.

The proposed mechanism involves the upstream inhibition of PI3K, which in turn prevents the phosphorylation and activation of AKT.[6] This leads to the downstream modulation of various effector proteins involved in cell survival and proliferation.

Quantitative Data on Icariside II's Effect on AKT Pathway

The following table summarizes the observed effects of Icariside II on key proteins in the PI3K/AKT pathway in different cancer cell lines. It is important to note that these are not from HL-60 cells but provide a basis for potential effects.

| Cell Line | Treatment Concentration | Duration | Target Protein | Observed Effect | Reference |

| DU145 (Prostate Cancer) | Varies (Dose-dependent) | Not Specified | PI3K | Downregulation | [6] |

| DU145 (Prostate Cancer) | Varies (Dose-dependent) | Not Specified | AKT | Downregulation | [6] |

| DU145 (Prostate Cancer) | Varies (Dose-dependent) | Not Specified | mTOR | Downregulation | [6] |

| DU145 (Prostate Cancer) | Varies (Dose-dependent) | Not Specified | p70S6K | Downregulation | [6] |

| HeLa (Cervical Cancer) | IC50 (9.2 μM) | Not Specified | AKT | Inhibition | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to investigate the effect of Icariside D2 on AKT phosphorylation in HL-60 cells.

HL-60 Cell Culture

-

Cell Line: HL-60 (ATCC® CCL-240™), a human acute promyelocytic leukemia cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: The cell suspension is passaged every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

This compound Treatment

-

Preparation of Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Treatment of Cells: HL-60 cells are seeded in culture plates at a desired density. After allowing the cells to attach (if applicable for suspension cells, allowing them to stabilize), they are treated with various concentrations of this compound for specified time points. A vehicle control (DMSO) is run in parallel.

Western Blotting for AKT Phosphorylation

-

Cell Lysis: After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) and total AKT overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

Proposed Signaling Pathway of Icariside II

Caption: Proposed mechanism of Icariside II inhibiting the PI3K/AKT pathway.

Experimental Workflow for Analyzing AKT Phosphorylation

Caption: Workflow for Western blot analysis of AKT phosphorylation.

Conclusion

While direct evidence for this compound's effect on AKT phosphorylation in HL-60 cells is currently lacking, the available literature on the closely related compound, Icariside II, suggests a strong potential for inhibitory action on the PI3K/AKT signaling pathway. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to investigate this hypothesis. Further studies are warranted to elucidate the precise molecular mechanisms of this compound in leukemia cell lines and to evaluate its potential as a therapeutic agent.

References

- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cancerdiagnosisprognosis.org [cancerdiagnosisprognosis.org]

- 5. Icariside II inhibits tumorigenesis via inhibiting AKT/Cyclin E/ CDK 2 pathway and activating mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Icariside D2: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside D2, a phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including anticancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources, discovery, and isolation of this compound. It details experimental protocols for its extraction and quantification, summarizes key quantitative data, and elucidates its known mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 4-(2-hydroxyethyl)phenyl-β-D-glucopyranoside, is a structural isomer of the well-studied salidroside. Its discovery and isolation from various plant sources have opened avenues for investigating its pharmacological potential. This guide will systematically explore the origins and scientific journey of this promising bioactive compound.

Natural Sources and Discovery

This compound has been identified and isolated from several plant species, primarily belonging to the genera Rhodiola, Epimedium, and Annona.

-

Rhodiola Species: Rhodiola crenulata is a prominent source of this compound. The discovery of this compound in this plant is linked to phytochemical investigations of traditional Tibetan medicine.

-

Epimedium Species: Various species of Epimedium, a genus of flowering plants in the family Berberidaceae, are known to contain a variety of flavonoids and other bioactive compounds, including this compound.

-

Annona glabra (Pond Apple): The fruit of Annona glabra has been identified as another natural source from which this compound has been isolated.

The discovery of this compound has largely been a result of bio-guided fractionation and phytochemical analysis of extracts from these plants, driven by the search for novel bioactive compounds.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species and the specific organ of the plant.

| Plant Source | Plant Organ | This compound Content (mg/g Dry Weight) | Reference |

| Rhodiola crenulata | Flowers | 2.09 | [1] |

| Leaves | 0.97 | [1] | |

| Stems | 3.71 | [1] | |

| Roots | 0.59 | [1] |

Experimental Protocols

Extraction and Quantification of this compound from Rhodiola crenulata

Objective: To extract and quantify the amount of this compound in different organs of Rhodiola crenulata.

Methodology: [1]

-

Sample Preparation: The plant materials (flowers, leaves, stems, and roots) are thoroughly dried at 40°C and then finely powdered.

-

Extraction:

-

The powdered plant material is submerged in distilled water for 15 minutes.

-

The mixture is then autoclaved at 130°C for 30 minutes.

-

Following autoclaving, the material is shaken at 37°C for 1 hour at 200 rpm.

-

-

Sample Clarification:

-

The extract is centrifuged at 12,000 rpm to pellet solid debris.

-

The resulting supernatant is collected and filtered through a 0.22 µM filter.

-

-

Quantification:

-

The filtered supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

-

Isolation of this compound from Annona glabra Fruit

Objective: To isolate this compound from the fruit of Annona glabra.

Methodology:

-

Extraction: The dried and powdered fruit is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC, to yield the pure compound.

Spectroscopic Data

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are crucial for its unambiguous identification. Unfortunately, a comprehensive, publicly available dataset of this information is not currently available. Researchers who have isolated this compound have relied on these techniques for structural elucidation, but the raw data is often not published in its entirety.

Signaling Pathways and Mechanism of Action

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms identified is the downregulation of the PI3K/AKT signaling pathway.

This compound-Induced Apoptosis via AKT Inhibition

In human promyelocytic leukemia (HL-60) cells, this compound has been observed to decrease the phosphorylation of AKT. The AKT signaling pathway is a critical regulator of cell survival, and its inhibition can lead to the activation of apoptotic processes. The proposed pathway involves the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: this compound induced apoptosis pathway.

Experimental and Logical Workflow Diagrams

General Workflow for Isolation and Identification of this compound

Caption: General workflow for this compound isolation.

Biosynthetic Pathway of this compound in Rhodiola

Caption: Biosynthesis of this compound in Rhodiola.

Conclusion

This compound is a natural product with significant therapeutic potential that warrants further investigation. This guide has provided a comprehensive overview of its natural sources, methods for its isolation and quantification, and its known mechanism of action in inducing apoptosis. The detailed protocols and workflow diagrams serve as a valuable resource for researchers. Future studies should focus on elucidating the complete spectroscopic profile of this compound and exploring its efficacy and safety in preclinical and clinical settings to fully realize its potential as a therapeutic agent.

References

Icariside D2: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside D2 is a phenylpropanoid glycoside that has garnered attention within the scientific community for its potential therapeutic applications. Isolated from natural sources such as the fruit of Annona glabra, this compound has demonstrated noteworthy biological activities, including cytotoxic effects against leukemia cell lines and the inhibition of angiotensin-converting enzyme (ACE).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an examination of its mechanism of action, particularly its role in inducing apoptosis through the AKT signaling pathway.

Physicochemical Properties

This compound is a white to off-white solid powder.[3] While extensive experimental data on all its physical properties are not widely published, the fundamental chemical characteristics have been well-defined.

| Property | Value | Reference(s) |

| CAS Number | 38954-02-8 | [4] |

| Molecular Formula | C₁₄H₂₀O₇ | [4] |

| Molecular Weight | 300.30 g/mol | [4] |

| Chemical Name | (2S,3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Appearance | Solid Powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C) | [1] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic methods. While the original detailed spectral data is found in specialized publications, the key identifying features are summarized below. Purity is typically assessed by HPLC, and the structure is confirmed by NMR.[2]

Mass Spectrometry (MS):